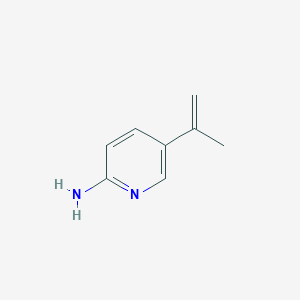

5-(Prop-1-en-2-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-prop-1-en-2-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSZAZPRMYBNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=CN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50717454 | |

| Record name | 5-(Prop-1-en-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848841-59-8 | |

| Record name | 5-(1-Methylethenyl)-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848841-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Prop-1-en-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50717454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of 5 Prop 1 En 2 Yl Pyridin 2 Amine Within Contemporary Organic Chemistry

Significance of Pyridine-Amine Hybrid Structures in Chemical Synthesis and Materials Science

Pyridine-amine hybrid structures are a cornerstone of modern chemistry, valued for their diverse applications. The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts unique electronic properties and serves as a key building block in a vast number of compounds. ijpsr.comncert.nic.in The presence of an amine group introduces basicity and nucleophilicity, providing a reactive handle for a multitude of chemical transformations. google.com

In chemical synthesis , aminopyridines are considered privileged scaffolds, meaning they are molecular frameworks that are frequently found in biologically active compounds. rsc.org They serve as precursors for the synthesis of a wide array of more complex heterocyclic compounds and are instrumental in the development of pharmaceuticals. nih.govresearchgate.net The 2-aminopyridine (B139424) moiety, in particular, is a well-established pharmacophore found in drugs with antibacterial, anticancer, and anti-inflammatory properties. nih.govresearchgate.net The synthesis of substituted 2-aminopyridines is an active area of research, with various methods being developed to access these valuable compounds efficiently. nih.gov

In materials science , pyridine-based structures are integral to the development of functional materials. Their ability to coordinate with metal ions makes them excellent ligands in the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials have applications in gas storage, catalysis, and as sensory materials. Furthermore, pyridine derivatives have been incorporated into organic-inorganic hybrid perovskites, which are promising materials for next-generation solar cells and light-emitting diodes. researchgate.net The amine group in these hybrids can play a crucial role in directing the crystal packing and influencing the electronic properties of the material.

Overview of Strategic Importance of Isopropenyl Substituted Heterocycles

The isopropenyl group, a propen-2-yl substituent, is a valuable functional group in organic synthesis. Its presence on a heterocyclic ring, such as in 5-(Prop-1-en-2-yl)pyridin-2-amine, offers several strategic advantages.

The double bond of the isopropenyl group provides a site for a variety of chemical transformations. It can participate in addition reactions, polymerization reactions, and cross-coupling reactions, allowing for the further functionalization of the heterocyclic core. ontosight.ai This versatility makes isopropenyl-substituted heterocycles important building blocks for the synthesis of a diverse range of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

For instance, isopropene derivatives can act as three-carbon (C3) synthons in cascade annulation reactions to construct substituted pyridines and pyrimidines. nih.gov This highlights the utility of the isopropenyl motif in building heterocyclic systems. Moreover, the isopropenyl group can influence the electronic properties of the heterocyclic ring, which can in turn affect the reactivity and biological activity of the molecule. The development of polymers and copolymers from isopropenyl-substituted monomers has also led to materials with interesting conductive and optical properties. ontosight.ai

Research Landscape of 5-(Prop-1-en-2-yl)pyridin-2-amine and Related Structural Motifs

While specific, in-depth research on 5-(Prop-1-en-2-yl)pyridin-2-amine is not extensively documented in publicly available literature, its structural components suggest a rich potential for investigation. The research landscape can be understood by examining studies on closely related motifs.

The synthesis of substituted 2-aminopyridines is a well-explored field. nih.govnih.gov Various synthetic strategies exist, often involving multi-component reactions that allow for the rapid assembly of these structures. nih.gov For instance, a common approach involves the reaction of enaminones with malononitrile (B47326) and primary amines. nih.gov The synthesis of 5-substituted 2-aminopyridines can also be achieved through halogenation of 2-aminopyridine followed by cross-coupling reactions or nucleophilic substitution. A patent for the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine (B118841) suggests a potential pathway that could be adapted for the synthesis of 5-(Prop-1-en-2-yl)pyridin-2-amine. google.com

The biological activities of aminopyridine derivatives are a major focus of research. They have been investigated for their potential as antibacterial, antifungal, and anticancer agents. nih.govnih.gov The specific substitution pattern on the pyridine ring plays a crucial role in determining the biological efficacy. Therefore, it is plausible that 5-(Prop-1-en-2-yl)pyridin-2-amine could exhibit interesting biological properties, warranting future investigation. The isopropenyl group could modulate the activity of the aminopyridine core, potentially leading to novel therapeutic agents.

The table below summarizes the basic chemical properties of the title compound.

| Property | Value | Source |

| IUPAC Name | 5-(Prop-1-en-2-yl)pyridin-2-amine | N/A |

| Molecular Formula | C₈H₁₀N₂ | Supplier Data |

| Molecular Weight | 134.18 g/mol | Supplier Data |

| CAS Number | 848841-59-8 | Supplier Data |

Chemical Reactivity and Transformational Pathways of 5 Prop 1 En 2 Yl Pyridin 2 Amine

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring of 5-(prop-1-en-2-yl)pyridin-2-amine is a primary site for electrophilic attack and coordination. Its lone pair of electrons makes it a Lewis base, enabling it to participate in a range of reactions.

Coordination Chemistry as a Ligand in Metal Complexes

As a substituted 2-aminopyridine (B139424), 5-(prop-1-en-2-yl)pyridin-2-amine is an effective ligand in coordination chemistry. The pyridine nitrogen is the primary coordination site for metal ions, forming stable complexes with various transition metals. researchgate.netpvpcollegepatoda.orgekb.eg The exocyclic amino group can also participate in coordination, leading to the formation of chelate rings, although this is less common than monodentate coordination through the pyridine nitrogen. pvpcollegepatoda.org

The coordination of 2-aminopyridine derivatives to metal centers has been extensively studied. For instance, 2-amino-5-halopyridines react with copper(II) halides to form coordination complexes where the ligand is coordinated to the copper(II) ion through the pyridine nitrogen atom. researchgate.net Similarly, iron(II) complexes with amino-pyridine ligands have been synthesized and characterized. chemrxiv.org The specific nature of the substituent on the pyridine ring can influence the magnetic and structural properties of the resulting metal complexes. researchgate.net

Table 1: Representative Metal Complexes of Substituted 2-Aminopyridines

| Ligand | Metal Salt | Resulting Complex | Reference |

| 2-Amino-5-bromopyridine (B118841) | CuBr₂ | (5BAP)₂CuBr₂ | researchgate.net |

| 2-Amino-5-chloropyridine | CuCl₂ | (5CAP)₂CuCl₂ | researchgate.net |

| 2-Aminopyridine | [Fe(C₅H₅)(CO)₂]⁺ | [Fe(C₅H₅)(CO)₂(2-aminopyridine)]⁺ | elifesciences.org |

| 4-Aminopyridine | MnCl₂ | Mn(4-aminopyridine)₂Cl₂ | ekb.eg |

| 2-Amino-5-bromopyridine | CuCl₂ | (5BAP)₂CuCl₂ | researchgate.net |

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen of 5-(prop-1-en-2-yl)pyridin-2-amine can undergo N-alkylation and N-acylation, although these reactions are often in competition with reactions at the more nucleophilic exocyclic amino group. The reaction conditions can be tuned to favor reaction at the ring nitrogen. For instance, in the alkylation of 2-aminopyrimidine (B69317) N-oxides, only O-alkylation products are formed, indicating the high reactivity of the N-oxide oxygen, which is analogous to the pyridine nitrogen in this context. semanticscholar.org

Quaternization Reactions of the Pyridine Ring

The pyridine nitrogen can be quaternized by reaction with alkyl halides, a classic Menshutkin reaction. mdpi.com This transformation results in the formation of a pyridinium (B92312) salt, which significantly alters the electronic properties of the molecule, enhancing the reactivity of the pyridine ring towards nucleophilic attack. researchgate.netgoogle.com The quaternization of pyridines has been demonstrated with a variety of alkylating agents, including alkyl iodides and bromides, under both neat and solvent conditions. researchgate.netosti.gov The presence of substituents on the pyridine ring can influence the rate and feasibility of the quaternization reaction. osti.gov For example, the quaternization of 4-substituted pyridines with acrylamide (B121943) derivatives proceeds under acidic conditions. google.com

Table 2: Examples of Pyridine Quaternization Reactions

| Pyridine Derivative | Alkylating Agent | Solvent | Product | Reference |

| Pyridine | 1-Iodoadamantane | - | 1-(1-Adamantyl)pyridinium iodide | osti.gov |

| 4-Pyrrolidinopyridine | Butyl iodide | Acetonitrile | 1-Butyl-4-pyrrolidinopyridinium iodide | mdpi.com |

| Pyrazine | Methyl iodide | - | 1-Methylpyrazinium iodide | researchgate.net |

| Pyrimidine | Ethyl bromide | - | 1-Ethylpyrimidinium bromide | researchgate.net |

| 4-Cyanopyridine | Acrylamide | Water | 1-(2-Carbamoylethyl)-4-cyanopyridinium salt | google.com |

Reactivity of the Exocyclic Amine Functional Group

The exocyclic primary amino group at the 2-position is a key site of reactivity in 5-(prop-1-en-2-yl)pyridin-2-amine. Its nucleophilic character drives a variety of important chemical transformations.

Amidation and Sulfonamidation Reactions

The exocyclic amine readily undergoes amidation and sulfonamidation upon reaction with acyl chlorides and sulfonyl chlorides, respectively. researchgate.netresearchgate.net These reactions typically proceed via a nucleophilic addition-elimination mechanism to form stable amide and sulfonamide linkages. researchgate.netnih.gov The synthesis of N-pyridinylamides has been achieved through the oxidative amidation of 2-aminopyridine with aldehydes, catalyzed by metal-organic frameworks. researchgate.net

Sulfonamides of 2-aminopyridines are of particular interest due to their potential biological activities. researchgate.net They can be synthesized by the condensation of a substituted 2-aminopyridine with a benzenesulfonyl chloride in the presence of a base like pyridine. researchgate.net A variety of sulfonyl chlorides can be employed, leading to a diverse range of sulfonamide derivatives. nih.gov

Table 3: Representative Amidation and Sulfonamidation Reactions of 2-Aminopyridines

| 2-Aminopyridine Derivative | Acylating/Sulfonylating Agent | Product | Reference |

| 2-Aminopyridine | Benzaldehyde | N-Phenyl-N'-(pyridin-2-yl)formamidine | researchgate.net |

| Substituted 2-aminopyridines | Benzenesulfonyl chloride | N-(substituted-pyridin-2-yl)benzenesulfonamide | researchgate.net |

| 2-Aminopyridine | Benzoyl chloride | 2-Benzoylaminopyridine | google.com |

| 2-Aminopyridine-3-sulfonyl chloride | Triethylamine | Sulfonylethenamine derivative | researchgate.net |

| 2-Aminopyridine | 4-Nitrobenzenesulfonyl chloride | N-(Pyridin-2-yl)-4-nitrobenzenesulfonamide | researchgate.net |

Alkylation and Arylation Reactions

The exocyclic amino group is generally more nucleophilic than the pyridine ring nitrogen, making it the preferred site for alkylation and arylation under many conditions. researchgate.netresearchgate.net However, direct N-alkylation of aminopyridines with alkyl halides can be challenging and may lead to mixtures of mono- and poly-alkylated products, as well as alkylation at the ring nitrogen. researchgate.net To achieve selective mono-N-alkylation of the exocyclic amine, methods such as reductive amination with carboxylic acids and sodium borohydride (B1222165) have been developed. researchgate.net

The arylation of the exocyclic amine can be achieved through various methods, including reactions with arynes. nih.gov This chemoselective N-arylation provides access to N-aryl-2-aminopyridine derivatives, which are valuable intermediates in organic synthesis. nih.gov

Table 4: Examples of Alkylation and Arylation of the Exocyclic Amine of 2-Aminopyridines

| 2-Aminopyridine Derivative | Alkylating/Arylating Agent | Conditions | Product | Reference |

| 2-Aminopyridine | Carboxylic acid, NaBH₄ | Mild | N-Alkyl-2-aminopyridine | researchgate.net |

| 2-Aminopyridine derivatives | Arynes | - | N-Aryl-2-aminopyridine derivatives | nih.gov |

| 2-Aminopyridine | Benzyl (B1604629) alcohol | Ruthenium(II) complex catalyst | N-Benzyl-2-aminopyridine | fabad.org.tr |

| N-Aryl-N-pyridinium amines | Alkyl halides | Cs₂CO₃ | Secondary aryl alkyl amines | researchgate.net |

| 2-Aminopyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ in DMF | N-(4-Methoxybenzyl)-2-aminopyridine | fabad.org.tr |

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amine at the 2-position of the pyridine ring readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. acs.orgontosight.ai This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. acs.org The formation of these Schiff bases is a reversible process, often driven to completion by removing water from the reaction mixture. acs.org

The reactivity is analogous to that of other 2-aminopyridine derivatives, which are known to form stable Schiff base complexes with transition metals. rsc.orgnih.gov For instance, the condensation of 2-aminopyridine with salicylaldehyde (B1680747) derivatives or di(2-pyridyl)-ketone proceeds efficiently to yield the corresponding Schiff base ligands. rsc.orgnih.gov These reactions highlight the synthetic utility of the 2-amino group for constructing larger, more complex molecular architectures, including ligands for coordination chemistry and novel heterocyclic systems. acs.orgkpi.ua

Below is a table of potential carbonyl reactants for Schiff base formation with 5-(prop-1-en-2-yl)pyridin-2-amine, based on established reactions with analogous aminopyridines.

| Carbonyl Reactant | Product Type | Potential Application | Reference |

| Benzaldehyde | N-(phenylmethylene)-5-(prop-1-en-2-yl)pyridin-2-amine | Synthetic Intermediate | acs.org |

| Acetone | N-(propan-2-ylidene)-5-(prop-1-en-2-yl)pyridin-2-amine | Synthetic Intermediate | acs.org |

| Salicylaldehyde | 2-(((5-(prop-1-en-2-yl)pyridin-2-yl)imino)methyl)phenol | Ligand for Metal Complexes | nih.gov |

| Di(2-pyridyl) ketone | N-(di(pyridin-2-yl)methylene)-5-(prop-1-en-2-yl)pyridin-2-amine | Chelating Agent | rsc.org |

Diazotization and Subsequent Transformations

The 2-amino group of 5-(prop-1-en-2-yl)pyridin-2-amine can be converted into a diazonium salt (5-(prop-1-en-2-yl)pyridin-2-diazonium) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). amazonaws.com This diazonium group is an excellent leaving group (as N₂ gas) and can be substituted by a wide variety of nucleophiles, providing a powerful synthetic route to a range of 2-substituted pyridine derivatives. amazonaws.com

These transformations are analogous to the well-established Sandmeyer and related reactions for other aromatic amines. amazonaws.com The diazonium salt is generally prepared at low temperatures (0-5 °C) and used immediately due to its instability. amazonaws.com

The following table summarizes key transformations of the diazonium salt derived from 5-(prop-1-en-2-yl)pyridin-2-amine.

| Reagent | Product | Reaction Name | Reference |

| Copper(I) Chloride (CuCl) | 2-Chloro-5-(prop-1-en-2-yl)pyridine | Sandmeyer Reaction | amazonaws.com |

| Copper(I) Bromide (CuBr) | 2-Bromo-5-(prop-1-en-2-yl)pyridine | Sandmeyer Reaction | amazonaws.com |

| Copper(I) Cyanide (CuCN) | 5-(prop-1-en-2-yl)pyridine-2-carbonitrile | Sandmeyer Reaction | amazonaws.com |

| Water (H₂O), heat | 5-(prop-1-en-2-yl)pyridin-2-ol | Hydrolysis | amazonaws.com |

| Tetrafluoroboric acid (HBF₄), heat | 2-Fluoro-5-(prop-1-en-2-yl)pyridine | Schiemann Reaction | amazonaws.com |

| Hypophosphorous acid (H₃PO₂) | 5-(prop-1-en-2-yl)pyridine | Deamination | amazonaws.com |

Transformations of the Isopropenyl Alkene Moiety

The isopropenyl group provides a second site of reactivity, behaving as a typical electron-rich alkene. It can participate in a wide range of reactions, including additions, cycloadditions, polymerizations, and oxidations. ontosight.ai

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroamination)

Hydrogenation: The double bond of the isopropenyl group can be readily reduced to an isopropyl group via catalytic hydrogenation. This transformation typically employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. mdpi.com However, a challenge in the hydrogenation of vinylpyridines is the potential for simultaneous reduction of the pyridine ring to a piperidine (B6355638) ring. rsc.orgacs.org Studies on 2-vinylpyridine (B74390) have shown that under certain conditions, such as with a rhodium oxide catalyst or via electrocatalytic hydrogenation, both the vinyl group and the aromatic ring are reduced. rsc.orgacs.org Selective hydrogenation of the vinyl group while preserving the pyridine ring can be achieved by using specific catalysts like Pd/C under mild conditions. mdpi.com

Halogenation: The isopropenyl group undergoes electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). The reaction proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in the formation of a 1,2-dihalo-2-(pyridin-5-yl)propane. This reaction is a standard transformation for alkenes.

Hydroamination: The intermolecular addition of an N-H bond across the alkene, known as hydroamination, is a powerful method for C-N bond formation. For vinylarenes, which are structurally similar to the isopropenylpyridine system, this reaction can be catalyzed by late transition metals like palladium. acs.orgnih.gov Catalytic systems often involve a palladium source (e.g., Pd(O₂CCF₃)₂), a phosphine (B1218219) ligand (e.g., DPPF), and an acid co-catalyst. acs.orgnih.gov This reaction would add an amine to the isopropenyl group, following Markovnikov regioselectivity to yield a tertiary amine.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The isopropenyl group can act as a dipolarophile in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This class of reactions is a powerful tool for constructing five-membered heterocyclic rings. numberanalytics.comijrpc.com The reaction involves a 1,3-dipole reacting with the alkene (the dipolarophile) in a concerted, pericyclic process. organic-chemistry.org A wide variety of 1,3-dipoles can be employed, leading to a diverse range of heterocyclic products.

| 1,3-Dipole | Resulting Heterocycle | Reference |

| Nitrile Oxide (R-C≡N⁺-O⁻) | Isoxazoline | organic-chemistry.orguchicago.edu |

| Azide (R-N₃) | Triazoline (unstable, may rearrange) | wikipedia.org |

| Nitrone (R₂C=N⁺(R)-O⁻) | Isoxazolidine | uchicago.edu |

| Azomethine Ylide | Pyrrolidine | uchicago.edu |

In contrast, the isopropenyl group's participation in [4+2] cycloadditions (Diels-Alder reactions) as a dienophile has been found to be challenging. Research on Lewis acid-promoted Diels-Alder reactions of vinylazaarenes reported that 2-isopropenylpyridine (B1346815) was unreactive, which was attributed to the increased steric hindrance associated with achieving the necessary planar conformation for the reaction. nih.gov

Polymerization and Oligomerization Studies (as a monomer)

The isopropenyl group allows 5-(prop-1-en-2-yl)pyridin-2-amine to act as a monomer in polymerization reactions. Specifically, 2-isopropenylpyridine, a close analogue, is known to undergo living anionic polymerization. polymersource.ca This process is typically initiated at low temperatures (e.g., -78 °C) in a solvent like THF using a potassium-based catalyst. polymersource.ca Living polymerization techniques allow for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices (PDI). researchgate.net

The polymerization behavior is comparable to other isopropenyl aryl monomers, such as α-methylstyrene and 2-isopropenylnaphthalene, which also undergo equilibrium polymerization. kpi.uaacs.org Cationic polymerization of vinyl monomers is also a well-established method, though it can be sensitive to reaction conditions. nih.govnih.gov The resulting poly(5-(prop-1-en-2-yl)pyridin-2-amine) would be a functional polymer with pendant aminopyridine units, which could be further modified or used in applications requiring the specific properties of the pyridine and amino groups. mdpi.commdpi.com

| Polymerization Method | Initiator/Catalyst | Key Features | Reference |

| Anionic Polymerization | Potassium-based catalyst (e.g., RK) | Living polymerization, controlled MW, low PDI | polymersource.caacs.org |

| Cationic Polymerization | Strong acid / Lewis acid | Can be sensitive to chain transfer | nih.govnih.gov |

| Radical Polymerization | AIBN, etc. | Less control over polymer architecture | mdpi.com |

Oxidative Transformations (e.g., Epoxidation, Cleavage)

Epoxidation: The alkene can be converted to an epoxide (an oxirane ring) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 2-(5-(prop-1-en-2-yl)pyridin-2-yl)oxirane, a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Oxidative Cleavage: The isopropenyl double bond can be cleaved to form two carbonyl compounds. The most common method for this transformation is ozonolysis, which involves reacting the alkene with ozone (O₃) followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would cleave the double bond to yield 1-(pyridin-5-yl)ethan-1-one and formaldehyde (B43269). Alternatively, the alkene can first be converted to a vicinal diol (a glycol) via syn-dihydroxylation using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). organic-chemistry.orgmasterorganicchemistry.com This diol can then be cleaved using an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to give the same ketone and aldehyde products. masterorganicchemistry.com

Ring Functionalization and Derivatization on the Pyridine Core

Functionalization of the pyridine core of 5-(prop-1-en-2-yl)pyridin-2-amine can be achieved through several strategic pathways, including electrophilic substitution, metal-catalyzed C-H activation, and cross-coupling reactions. The regiochemical outcome of these reactions is strongly influenced by the directing effects of the existing amino and isopropenyl substituents.

The pyridine ring is generally resistant to electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen's lone pair can be protonated or coordinate to Lewis acidic reagents, further deactivating the system. However, the presence of the strongly activating amino (-NH2) group at the C2 position fundamentally alters this reactivity profile.

The amino group is a powerful ortho, para-director. In the context of 5-(prop-1-en-2-yl)pyridin-2-amine, the positions ortho to the amino group are C3, and the position para is C5. Since the C5 position is already occupied by the isopropenyl group, electrophilic substitution is overwhelmingly directed to the C3 position. This selectivity is driven by the stability of the resulting arenium ion intermediate, where a key resonance structure places the positive charge adjacent to the amino group, allowing for stabilization via its lone pair of electrons. libretexts.org Reactions such as nitration, halogenation, and sulfonation are thus expected to yield the corresponding 3-substituted derivatives.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-5-(prop-1-en-2-yl)pyridin-2-amine |

| Bromination | Br₂ / Acetic Acid | 3-Bromo-5-(prop-1-en-2-yl)pyridin-2-amine |

| Chlorination | Cl₂ / FeCl₃ | 3-Chloro-5-(prop-1-en-2-yl)pyridin-2-amine |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(prop-1-en-2-yl)pyridine-3-sulfonic acid |

Direct functionalization of C-H bonds offers an atom-economical alternative to traditional methods. researchgate.net In pyridine systems, the ring nitrogen commonly acts as a directing group, facilitating metal-catalyzed activation of the ortho C-H bond at the C6 position. rsc.org Simultaneously, the C2-amino group can also serve as a directing group, promoting functionalization at its ortho position, C3. researchgate.net

For 5-(prop-1-en-2-yl)pyridin-2-amine, a competition between these directing effects exists.

C6-Functionalization: Transition metal catalysts (e.g., Rh, Ir, Pd) can coordinate to the pyridine nitrogen, leading to the formation of a metallacycle intermediate that facilitates the cleavage and subsequent functionalization (e.g., arylation, alkylation) of the C6-H bond. rsc.org

C3-Functionalization: Alternatively, chelation involving the exocyclic amino group can direct a metal catalyst to the C3-H bond, leading to its activation.

The ultimate regiochemical outcome—whether functionalization occurs at C3 or C6—is highly dependent on the specific metal catalyst, the ligands employed, the oxidant, and the precise reaction conditions. researchgate.netrsc.org Functionalization at the C4 position is generally less common without specialized directing groups or reaction systems designed to override the innate directing effects of the N1 and C2-NH2 groups. mdpi.com

Table 2: Potential Sites for Metal-Catalyzed C-H Functionalization

| Target Position | Directing Group | Potential Catalyst Systems | Reaction Example |

| C3 | C2-Amino Group | Rh(III), Ru(II) | C-H Alkenylation |

| C6 | Pyridine Nitrogen (N1) | Pd(II), Ir(III) | C-H Arylation |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically require a halide or triflate precursor on the pyridine ring.

Given that electrophilic halogenation of 5-(prop-1-en-2-yl)pyridin-2-amine is expected to occur selectively at the C3 position, 3-bromo-5-(prop-1-en-2-yl)pyridin-2-amine serves as a versatile intermediate. This compound can be coupled with a wide range of partners to introduce diverse functionalities. For example, a Suzuki coupling with an arylboronic acid would yield a 3-aryl derivative, while a Sonogashira coupling with a terminal alkyne would install a 3-alkynyl substituent. While less direct, synthetic routes to C4- or C6-halogenated analogs would similarly open pathways for functionalization at those positions. mdpi.comacs.org

Table 3: Illustrative Cross-Coupling Reactions of 3-Bromo-5-(prop-1-en-2-yl)pyridin-2-amine

| Reaction Name | Coupling Partner | Catalyst/Conditions (Typical) | Product Type |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl-5-(prop-1-en-2-yl)pyridin-2-amine |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 3-Styryl-5-(prop-1-en-2-yl)pyridin-2-amine |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(Phenylethynyl)-5-(prop-1-en-2-yl)pyridin-2-amine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | N³-Phenyl-5-(prop-1-en-2-yl)pyridine-2,3-diamine |

Regioselectivity and Stereoselectivity in Reactions of 5-(Prop-1-en-2-yl)pyridin-2-amine

Regioselectivity refers to the preference for reaction at one position over other possible positions. In the functionalization of 5-(prop-1-en-2-yl)pyridin-2-amine, regioselectivity is a critical consideration governed by the electronic and steric properties of the substrate and the nature of the reaction.

Electrophilic Reactions: As detailed in section 3.4.1, these reactions exhibit high regioselectivity for the C3 position , driven by the powerful ortho, para-directing influence of the C2-amino group, with the para position (C5) being blocked.

Metal-Directed C-H Activation: The regioselectivity is more complex and depends on the chosen catalytic system. A strong preference for either the C3 position (directed by the amino group) or the C6 position (directed by the pyridine nitrogen) can often be achieved by tuning the reaction conditions. researchgate.netrsc.org

Nucleophilic Reactions: While the parent compound is not activated for nucleophilic aromatic substitution, if a leaving group were installed (e.g., at C6), nucleophilic attack would be favored at the C2 and C6 positions, which are activated by the ring nitrogen.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org For 5-(prop-1-en-2-yl)pyridin-2-amine, stereochemical considerations arise primarily from reactions involving the isopropenyl side chain or from transformations that introduce a new chiral center.

Reactions at the Isopropenyl Group: Hydrogenation, epoxidation, or hydroboration-oxidation of the C=C double bond would generate a new stereocenter at the C1' position of the side chain. The stereochemical outcome of such reactions (i.e., the ratio of R to S enantiomers) would depend on whether a chiral catalyst or reagent is used. Without a chiral influence, a racemic mixture would be expected.

Asymmetric Catalysis on the Ring: In principle, the use of chiral ligands in metal-catalyzed C-H activation or cross-coupling reactions could induce enantioselectivity, leading to the formation of a non-racemic mixture of chiral, functionalized pyridine products. However, achieving high stereoselectivity in such transformations is a significant synthetic challenge that requires highly specialized catalytic systems. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Prop 1 En 2 Yl Pyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Integrity

Proton (¹H) NMR spectroscopy confirms the structural integrity of 5-(prop-1-en-2-yl)pyridin-2-amine by providing data on the chemical shift, integration, and multiplicity of each proton. The chemical environment of protons in organic molecules influences their resonance frequency. libretexts.org Proximity to electronegative atoms like nitrogen and unsaturated systems such as the pyridine (B92270) ring and the propene group causes a downfield shift (higher ppm values). libretexts.org

The ¹H NMR spectrum of a related compound, 2-amino-5-methylpyridine, shows signals for the pyridine ring protons at δ 7.79 (d), 7.12 (d), and 6.32 (d), with the methyl protons appearing at δ 2.12 (s). chemicalbook.com The amino group protons typically appear as a broad singlet around δ 4.67. chemicalbook.com For 5-(prop-1-en-2-yl)pyridin-2-amine, the protons of the prop-1-en-2-yl group would present characteristic signals. The vinyl protons (=CH₂) would likely appear as singlets in the range of δ 5.0-6.0 ppm, and the methyl protons attached to the double bond would be a singlet around δ 2.0-2.5 ppm. The amino group (NH₂) protons can have a variable chemical shift, often appearing as a broad singlet, and their resonance is not typically split by adjacent protons due to proton exchange. docbrown.infodocbrown.info

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for 5-(Prop-1-en-2-yl)pyridin-2-amine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H-3 (Pyridine) | ~6.4-6.6 | Doublet (d) | Influenced by the adjacent amino group. |

| H-4 (Pyridine) | ~7.3-7.5 | Doublet of doublets (dd) | Coupled to H-3 and H-6. |

| H-6 (Pyridine) | ~8.0-8.2 | Doublet (d) | Most deshielded pyridine proton. |

| NH₂ | ~4.5-5.5 | Broad Singlet (br s) | Chemical shift can vary with concentration and solvent. pdx.edu |

| =CH₂ (vinyl) | ~5.1-5.4 | Singlet (s) | Two equivalent protons on the double bond. |

| -CH₃ (vinyl) | ~2.1-2.3 | Singlet (s) | Methyl group attached to the double bond. |

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton. udel.edu The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. chemguide.co.uk Carbons in aromatic and alkene groups appear at lower fields (higher ppm) compared to sp³ hybridized carbons. udel.edu

For 2-aminopyridine (B139424), the carbon atoms of the pyridine ring resonate at approximately δ 158.5 (C-2), 108.9 (C-3), 137.8 (C-4), 114.0 (C-5), and 148.1 (C-6). chemicalbook.com In 5-(prop-1-en-2-yl)pyridin-2-amine, the prop-1-en-2-yl substituent would alter these shifts, particularly for C-5. The quaternary carbon of the double bond (C=) would be expected in the δ 140-145 ppm range, the methylene (B1212753) carbon (=CH₂) around δ 110-115 ppm, and the methyl carbon (-CH₃) in the δ 20-25 ppm region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for 5-(Prop-1-en-2-yl)pyridin-2-amine

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-2 (Pyridine) | ~158-160 | Attached to the amino group. |

| C-3 (Pyridine) | ~109-111 | Shielded by the amino group. |

| C-4 (Pyridine) | ~138-140 | |

| C-5 (Pyridine) | ~125-130 | Attached to the propene group. |

| C-6 (Pyridine) | ~147-149 | |

| C= (vinyl) | ~141-144 | Quaternary carbon of the propene group. |

| =CH₂ (vinyl) | ~112-115 | Methylene carbon of the propene group. |

| -CH₃ (vinyl) | ~21-24 | Methyl carbon of the propene group. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the signals from ¹H and ¹³C NMR spectra, especially for complex molecules.

COSY (Correlation Spectroscopy) : This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. magritek.com A COSY spectrum of 5-(prop-1-en-2-yl)pyridin-2-amine would show correlations between the coupled pyridine protons (H-3 with H-4, and H-4 with H-6), confirming their positions on the ring. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the pyridine ring and the propene group to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, HMBC would show correlations from the methyl protons of the propene group to the C-5 of the pyridine ring and the quaternary carbon of the propene group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. This can be useful for determining the preferred conformation of the propene group relative to the pyridine ring.

Solid-State NMR Applications

While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics in the solid phase. mdpi.com It is particularly useful for studying polymorphism, intermolecular interactions like hydrogen bonding, and the local environment of atoms in a crystalline lattice. acs.orgnih.gov For pyridine derivatives, ssNMR can be used to characterize interactions and dynamics within the crystal structure. researchgate.net Techniques like ¹³C CPMAS (Cross-Polarization Magic Angle Spinning) can provide high-resolution spectra of solid samples. acs.org The use of GIPAW (Gauge-Including Projector-Augmented Wave) calculations can aid in the interpretation of experimental ssNMR data by predicting chemical shifts for the crystalline state. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. cardiff.ac.ukacs.org For molecules with a center of symmetry, vibrations that are IR active are Raman inactive, and vice-versa. For non-symmetrical molecules, some bands can be active in both. acs.org

In 5-(prop-1-en-2-yl)pyridin-2-amine, the key functional groups are the primary amine (NH₂), the pyridine ring, and the alkene (C=C).

Vibrational Mode Assignments and Interpretations

The vibrational spectra of aminopyridines have been studied extensively. researchgate.netnih.govnih.gov

N-H Vibrations : The primary amine group gives rise to characteristic stretching vibrations. The asymmetric N-H stretch is expected in the range of 3400-3500 cm⁻¹, and the symmetric N-H stretch appears between 3300-3400 cm⁻¹. researchgate.net An N-H scissoring (bending) mode is typically observed around 1600-1650 cm⁻¹.

Pyridine Ring Vibrations : The pyridine ring exhibits several characteristic C-C and C-N stretching vibrations in the 1400-1600 cm⁻¹ region. researchgate.netaps.org C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹. Ring breathing modes can also be observed at lower frequencies.

Alkene Vibrations : The C=C stretching vibration of the propene group is expected around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹, while out-of-plane =C-H bending vibrations are found in the 890-910 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibration of the aromatic amine is typically found in the 1250-1350 cm⁻¹ range.

Interactive Data Table: Key IR and Raman Vibrational Frequencies for 5-(Prop-1-en-2-yl)pyridin-2-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Notes |

| Asymmetric N-H Stretch | 3400 - 3500 | IR, Raman | Typically a sharp band. researchgate.net |

| Symmetric N-H Stretch | 3300 - 3400 | IR, Raman | Often broader than the asymmetric stretch. researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | |

| Alkene =C-H Stretch | 3010 - 3095 | IR, Raman | |

| C=C Stretch (Alkene) | 1640 - 1680 | IR, Raman | Can overlap with N-H bending. |

| N-H Scissoring | 1600 - 1650 | IR | Strong in IR. |

| C=C/C=N Ring Stretches | 1400 - 1600 | IR, Raman | Multiple bands characteristic of the pyridine ring. researchgate.net |

| C-N Stretch (Aromatic) | 1250 - 1350 | IR | |

| =C-H Bending (out-of-plane) | 890 - 910 | IR | Strong band indicative of a C=CH₂ group. |

Hydrogen Bonding Network Analysis through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and probe intermolecular interactions, such as hydrogen bonding, within a molecule. For 5-(prop-1-en-2-yl)pyridin-2-amine, the primary amine (-NH₂) group is the principal site for hydrogen bonding, which significantly influences its IR spectrum.

Primary amines are characterized by a pair of N-H stretching vibration bands in the region of 3200–3500 cm⁻¹. wpmucdn.com Specifically, saturated primary amines typically exhibit two peaks, one for the asymmetric and one for the symmetric stretching mode. spectroscopyonline.com The presence of intermolecular hydrogen bonding between the amine hydrogen of one molecule and the electronegative nitrogen atom of another causes these N-H stretching bands to broaden and shift to lower wavenumbers. docbrown.infoyoutube.com This broadening is a key indicator of hydrogen-bonded networks in the sample, whether in a liquid film or solid state.

Further characteristic absorptions for the primary amine group include an N-H scissoring (bending) vibration, which appears in the 1580–1650 cm⁻¹ range. spectroscopyonline.com Additionally, a C-N stretching vibration is expected to produce a peak between 1020 and 1220 cm⁻¹. docbrown.info The analysis of these bands, particularly the shape and position of the N-H stretching peaks, provides crucial information about the strength and nature of the hydrogen bonding network in 5-(prop-1-en-2-yl)pyridin-2-amine. The concentration of the sample can also affect the extent of intermolecular hydrogen bonding; in dilute solutions, the intensity of "free" N-H stretching peaks may increase relative to the broad hydrogen-bonded peaks. youtube.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | Primary Amine | 3200 - 3500 | Two broad peaks (due to H-bonding) |

| C-H Stretch (Aromatic/Vinyl) | Pyridine Ring / Alkene | 3000 - 3100 | Medium to weak |

| C-H Stretch (Aliphatic) | Prop-1-en-2-yl Group | 2850 - 3000 | Medium |

| C=C Stretch | Alkene | ~1645 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium, may overlap with C=C |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Multiple sharp bands |

| C-N Stretch | Amine | 1020 - 1220 | Medium |

Mass Spectrometry (MS) Methodologies

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of unknown compounds. For 5-(prop-1-en-2-yl)pyridin-2-amine, a combination of MS techniques can provide a comprehensive structural profile.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high accuracy, typically within 5 parts per million (ppm). enovatia.com This precision allows for the unambiguous determination of the elemental formula of a compound. For 5-(prop-1-en-2-yl)pyridin-2-amine, with the molecular formula C₈H₁₀N₂, HRMS can distinguish it from other compounds that might have the same nominal mass but a different elemental composition.

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element. enovatia.com This value is critical for confirming the identity of a synthesized compound or identifying an unknown analyte. The ability of HRMS to resolve isotopic peaks provides an additional layer of confirmation for the proposed molecular formula. enovatia.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₀N₂ |

| Nominal Mass | 134 Da |

| Calculated Monoisotopic Mass | 134.08440 Da |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 135.09222 Da |

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. This process, known as fragmentation, creates a unique pattern that serves as a molecular fingerprint, offering valuable insights into the compound's structure. tutorchase.com The most stable and abundant fragment ion is known as the base peak.

For 5-(prop-1-en-2-yl)pyridin-2-amine, fragmentation is influenced by the primary amine, the pyridine ring, and the alkenyl substituent. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is 134 Da for this compound. libretexts.org

Key fragmentation pathways would likely include:

Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.orgyoutube.com For the pyridine ring, this could involve cleavage adjacent to the C-NH₂ bond.

Loss of a Methyl Radical: The prop-1-en-2-yl group can easily lose a methyl radical (•CH₃, mass 15) to form a stable resonance-stabilized cation at m/z 119. This is often a very prominent peak.

Ring Fragmentation: The pyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN, mass 27), which is a common pathway for pyridine derivatives. massbank.eu

By analyzing the mass-to-charge (m/z) ratios of these fragments, the connectivity of the molecule can be confirmed. tutorchase.comnih.gov

| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

|---|---|---|---|

| 134 | [C₈H₁₀N₂]⁺• | - | Molecular Ion (M⁺•) |

| 119 | [M - CH₃]⁺ | •CH₃ | Loss of a methyl group from the prop-1-en-2-yl side chain. Likely a prominent peak. |

| 107 | [M - HCN]⁺• | HCN | Loss of hydrogen cyanide from the pyridine ring. |

| 93 | [M - CH₃ - C₂H₂]⁺ | •CH₃, C₂H₂ | Subsequent loss of acetylene (B1199291) from the m/z 119 fragment. |

Ion Mobility Spectrometry (IMS) for Conformation Studies

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.gov This allows for the differentiation of isomers and conformers that may be indistinguishable by mass spectrometry alone.

For 5-(prop-1-en-2-yl)pyridin-2-amine, IMS could be employed to study the conformational flexibility associated with the rotation of the prop-1-en-2-yl group relative to the pyridine ring. Different spatial arrangements (conformers) will have different rotationally averaged collision cross-sections (CCS), leading to distinct drift times in the ion mobility cell. nih.gov For instance, a more compact, folded conformer would travel faster (shorter drift time) than a more extended, open conformer. nih.gov This technique could reveal whether the molecule exists as a single stable conformer or as an ensemble of different structures in the gas phase, providing insight into its intrinsic dynamic properties.

X-ray Crystallography for Solid-State Structure Determination

While the aforementioned techniques provide data on gaseous ions or bulk material, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for structural elucidation of crystalline compounds. If a suitable single crystal of 5-(prop-1-en-2-yl)pyridin-2-amine can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netmdpi.com

This analysis would unequivocally confirm the connectivity of the atoms and the geometry of the molecule. Furthermore, it would reveal the packing of molecules in the crystal lattice and detail the intermolecular interactions that stabilize the solid-state structure. jyu.fi Key insights would include:

Hydrogen Bonding: The precise distances and angles of the intermolecular hydrogen bonds formed by the amine group would be determined, confirming the network proposed by IR spectroscopy. acs.org

Pi-Stacking: Interactions between the aromatic pyridine rings of adjacent molecules could be identified and quantified.

Conformation: The dihedral angle between the plane of the pyridine ring and the plane of the prop-1-en-2-yl group would be measured, defining the molecule's preferred conformation in the solid state.

Although a crystal structure for this specific compound is not publicly available, data from related substituted pyridyl compounds provide representative values for expected bond lengths and angles. acs.orgnih.govresearchgate.net

| Parameter | Typical Value Range | Information Gained |

|---|---|---|

| C-N (Amine) Bond Length | 1.34 - 1.38 Å | Character of the C-N bond. |

| C=C (Pyridine) Bond Length | 1.37 - 1.40 Å | Aromatic character of the ring. |

| N-H···N Hydrogen Bond Distance | 2.9 - 3.2 Å | Strength and geometry of intermolecular interactions. |

| Crystal System | e.g., Monoclinic, Orthorhombic | Symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, P2₁2₁2₁ | Symmetry elements within the crystal lattice. |

Molecular Geometry and Conformation Analysis

The molecular structure of 5-(prop-1-en-2-yl)pyridin-2-amine is characterized by a planar pyridine ring substituted with an amino group at the 2-position and a prop-1-en-2-yl (isopropenyl) group at the 5-position. The geometry of the pyridine ring is expected to be largely unperturbed, with C-C and C-N bond lengths and angles consistent with those of other 2-aminopyridine derivatives. The amino group will influence the electronic distribution within the pyridine ring through resonance effects.

A key aspect of the molecule's conformation is the rotational freedom around the C5-C(prop-1-en-2-yl) single bond. This rotation determines the relative orientation of the isopropenyl group with respect to the pyridine ring. Computational modeling and analysis of related structures suggest that the most stable conformation would likely be one that minimizes steric hindrance between the methyl group of the isopropenyl substituent and the hydrogen atom at the C6 position of the pyridine ring. Furthermore, a conformation that allows for some degree of π-conjugation between the double bond of the isopropenyl group and the aromatic system of the pyridine ring would be favored. The planarity of the pyridine ring itself is a well-established characteristic of such heterocyclic systems.

Table 1: Predicted Bond Parameters for 5-(Prop-1-en-2-yl)pyridin-2-amine

| Parameter | Predicted Value/Range | Basis of Prediction |

|---|---|---|

| Pyridine Ring C-C Bond Length | ~1.39 Å | Analogy with other pyridine derivatives |

| Pyridine Ring C-N Bond Length | ~1.34 Å | Analogy with other pyridine derivatives |

| C-NH2 Bond Length | ~1.36 Å | Analogy with other 2-aminopyridines |

| C5-C(isopropenyl) Bond Length | ~1.49 Å | Standard sp2-sp2 C-C single bond length |

| C=C (isopropenyl) Bond Length | ~1.34 Å | Standard C=C double bond length |

Intermolecular Interactions and Crystal Packing

While a definitive crystal structure for 5-(prop-1-en-2-yl)pyridin-2-amine has not been reported in the reviewed literature, the intermolecular interactions and crystal packing can be inferred from studies on analogous aminopyridine compounds. The presence of both a hydrogen bond donor (the amino group) and hydrogen bond acceptors (the pyridine nitrogen and the amino nitrogen) suggests that hydrogen bonding will be a dominant force in the crystal lattice.

Table 2: Plausible Intermolecular Interactions in Crystalline 5-(Prop-1-en-2-yl)pyridin-2-amine

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bonding | N-H (amino group) | N (pyridine ring) | Primary, structure-directing |

| Hydrogen Bonding | N-H (amino group) | N (amino group) | Secondary |

| C-H···π Interactions | C-H (aromatic/aliphatic) | π-system (pyridine ring) | Contributing to packing stability |

Other Advanced Analytical Techniques

Further characterization of 5-(prop-1-en-2-yl)pyridin-2-amine would involve a suite of other advanced analytical techniques to confirm its identity and purity, and to investigate its electronic and thermal properties.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of 5-(prop-1-en-2-yl)pyridin-2-amine in a suitable solvent, such as ethanol (B145695) or chloroform, is expected to exhibit absorption bands characteristic of the substituted pyridine system. Typically, 2-aminopyridine derivatives show absorption maxima corresponding to π→π* and n→π* electronic transitions. researchgate.netsciforum.net The presence of the isopropenyl group in conjugation with the pyridine ring may lead to a bathochromic (red) shift of the absorption bands compared to unsubstituted 2-aminopyridine.

Elemental Analysis: The elemental composition of the compound can be confirmed by calculating the theoretical percentage of each element from its molecular formula, C₈H₁₀N₂, and comparing it with experimental data. cymitquimica.com The molecular weight of this compound is 134.18 g/mol . cymitquimica.com

Table 3: Theoretical Elemental Analysis Data for C₈H₁₀N₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 71.60% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 7.51% |

Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability and decomposition profile of the compound. For aminopyridine derivatives, TGA typically reveals a stable region up to a certain temperature, followed by one or more weight loss steps corresponding to the decomposition of the molecule. nih.govresearchgate.netmdpi.com The DTA curve would indicate the endothermic or exothermic nature of these transitions. The thermal stability would be influenced by the strength of the intermolecular forces in the crystal lattice.

Computational Chemistry and Theoretical Investigations of 5 Prop 1 En 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to modern chemical research. DFT, with functionals like B3LYP, is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of this size. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer higher accuracy but are more computationally demanding. These methods are applied to explore various facets of the molecule's character. nih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-(prop-1-en-2-yl)pyridin-2-amine, this involves finding the optimal bond lengths, bond angles, and dihedral angles. The process accounts for the rotational freedom around the single bond connecting the propenyl group to the pyridine (B92270) ring.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov By systematically rotating the prop-1-en-2-yl group relative to the pyridin-2-amine core, a potential energy landscape can be mapped. This helps identify the global minimum energy conformation—the most likely structure of the molecule under normal conditions—as well as other low-energy conformers that may be present in equilibrium. nih.govpjbmb.org.pk Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules. pjbmb.org.pk

Table 1: Predicted Optimized Geometric Parameters for a 2-Aminopyridine (B139424) Derivative (Illustrative) This table presents typical bond lengths and angles for a related aminopyridine structure, as direct data for the title compound is not available. Data is based on general principles and findings for similar structures. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-N (amino) | ~1.37 Å |

| C=C (propenyl) | ~1.34 Å | |

| C-C (ring-substituent) | ~1.50 Å | |

| N-H (amino) | ~1.01 Å | |

| Bond Angles | C-N-H (amino) | ~118° |

| C-C-C (propenyl) | ~122° | |

| Pyridine Ring (internal) | ~118-124° |

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity.

LUMO represents the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. wuxiapptec.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. wuxiapptec.com For aminopyridine derivatives, the HOMO is typically localized on the amino group and the π-system of the pyridine ring, while the LUMO is distributed over the aromatic ring. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a 2-Amino-5-Methyl Pyridine Analog Data derived from computational studies on a structurally similar compound to illustrate the concept. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -0.8 to -1.2 |

| HOMO-LUMO Gap (ΔE) | ~5.0 |

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecule's surface. researchgate.netresearchgate.net It helps predict how a molecule will interact with other charged species.

Red regions (negative potential) indicate electron-rich areas, such as those around the nitrogen atoms (both in the ring and the amino group), which are susceptible to electrophilic attack.

Blue regions (positive potential) indicate electron-deficient areas, typically around the hydrogen atoms of the amino group, which are sites for nucleophilic attack. researchgate.netresearchgate.net

For 5-(prop-1-en-2-yl)pyridin-2-amine, the MEP surface would be expected to show a strong negative potential near the ring nitrogen and the exocyclic amino nitrogen, highlighting them as primary sites for protonation or hydrogen bonding.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating these frequencies for an optimized geometry, a theoretical spectrum can be generated. researchgate.net

Comparing the calculated spectrum with an experimental one allows for the confident assignment of specific vibrational modes (e.g., N-H stretching, C=C stretching, aromatic ring vibrations) to the observed spectral bands. researchgate.net This correlation is invaluable for confirming the structure of a synthesized compound. Theoretical calculations often require the use of a scaling factor to correct for anharmonicity and limitations in the computational method to achieve better agreement with experimental data.

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The 2-aminopyridine scaffold of the title compound can exist in equilibrium with its imino tautomer (5-(prop-1-en-2-yl)pyridin-2(1H)-imine).

Computational chemistry is instrumental in studying these equilibria. chemrxiv.org By calculating the Gibbs free energy (ΔG) of each tautomer, their relative stabilities can be determined. mdpi.com Theoretical studies on the analogous 2-hydroxypyridine/2-pyridone system show that the relative stability of tautomers can be significantly influenced by the environment (gas phase vs. solvent) and the computational method used. nih.govchemrxiv.org For 2-aminopyridines, the amino form is generally the more stable tautomer in most conditions, but computational analysis provides a quantitative measure of the energy difference and the height of the energy barrier for interconversion.

Reaction Mechanism Studies and Transition State Analysis

Beyond static molecular properties, computational chemistry can elucidate the pathways of chemical reactions. This involves mapping the potential energy surface that connects reactants to products.

Theoretical calculations can be used to model the step-by-step mechanism of a synthetic reaction. acs.org This involves identifying all intermediates and, crucially, locating the transition state (TS) for each step. A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction mechanism can be constructed. wuxiapptec.com This allows chemists to:

Assess the feasibility of a proposed synthetic route.

Understand why certain reagents or conditions favor one product over another.

Predict the regioselectivity or stereoselectivity of a reaction.

Prediction of Reactivity and Selectivity

The reactivity and selectivity of 5-(prop-1-en-2-yl)pyridin-2-amine are governed by the interplay of the electron-donating amino group and the π-system of the pyridine ring and the prop-1-en-2-yl substituent. Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the electronic properties that dictate its chemical behavior.

Frontier Molecular Orbitals and Reactivity Indices:

The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For 2-aminopyridine derivatives, the HOMO is typically localized on the amino group and the pyridine ring, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the pyridine ring, suggesting its susceptibility to nucleophilic attack.

In the case of 5-(prop-1-en-2-yl)pyridin-2-amine, the amino group at the C2 position and the prop-1-en-2-yl group at the C5 position both influence the electronic distribution. The amino group is a strong electron-donating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions relative to the amino group. The prop-1-en-2-yl group, while also capable of conjugation, can exhibit both electron-donating and -withdrawing properties depending on the nature of the reaction.

Theoretical calculations on related 2-aminopyridine derivatives have shown that electrophilic attack is favored at the exocyclic amino group and the nitrogen atom of the pyridine ring. consensus.app The electrostatic potential map of similar molecules reveals that the most negative potential is often located on the ring nitrogen, making it a prime target for electrophiles. mdpi.com

Table 1: Predicted Reactivity Parameters for a Model 2-Aminopyridine System

| Parameter | Description | Predicted Trend for 5-(prop-1-en-2-yl)pyridin-2-amine |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Relatively high, indicating susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Relatively low, suggesting potential for nucleophilic reactions. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| Mulliken Charges | Distribution of electron charge among the atoms. | Negative charges are expected on the pyridine nitrogen and the nitrogen of the amino group, as well as on certain carbon atoms of the ring due to resonance. |

| Fukui Functions | Indicate the propensity of each atom in a molecule to accept or donate an electron. | Would likely show the amino nitrogen and specific ring carbons as the most nucleophilic sites. |

This table is illustrative and based on general principles of substituted pyridines. Specific values would require dedicated DFT calculations for the exact molecule.

The presence of the prop-1-en-2-yl group can also influence the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the directing effects of both the amino and the vinyl groups would need to be considered.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic picture of the molecule, revealing its conformational landscape and behavior in different environments.

The conformational flexibility of 5-(prop-1-en-2-yl)pyridin-2-amine is primarily associated with the rotation around two key single bonds: the C5-C(vinyl) bond and the C2-N(amino) bond.

Rotation of the Prop-1-en-2-yl Group: The rotation around the bond connecting the vinyl group to the pyridine ring is expected to have a relatively low energy barrier. This allows the vinyl group to adopt various orientations relative to the ring. The most stable conformation would likely be one that maximizes conjugation between the π-systems of the vinyl group and the pyridine ring, which would favor a planar arrangement. However, steric hindrance with the adjacent hydrogen atom on the ring (at C4 or C6) could lead to a slightly twisted conformation being the global minimum. Studies on similar biaryl systems often reveal a delicate balance between conjugative and steric effects.

Rotation of the Amino Group: The rotation of the amino group around the C2-N bond is also a key conformational feature. The planarity of the amino group with respect to the pyridine ring is favored by the delocalization of the nitrogen lone pair into the ring's π-system. Computational studies on 2-aminopyridine have shown that the planar or near-planar conformation is the most stable. nih.gov The rotational barrier is influenced by the electronic effects of other substituents on the ring.

Table 2: Estimated Rotational Barriers for Key Bonds

| Bond | Type of Rotation | Estimated Barrier Height | Factors Influencing the Barrier |

|---|---|---|---|

| C5-C(vinyl) | Rotation of the prop-1-en-2-yl group | Low to moderate | Conjugation with the pyridine ring, steric hindrance with neighboring atoms. |

| C2-N(amino) | Rotation of the amino group | Moderate | Resonance stabilization of the planar form, hydrogen bonding interactions. |

These are estimated values based on analogous systems. Precise determination requires specific computational analysis.

Molecular dynamics simulations could further elucidate the accessible conformations and the timescale of transitions between them, providing a more complete understanding of the molecule's flexibility.

The properties of 5-(prop-1-en-2-yl)pyridin-2-amine can be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate these effects.

Solvents can affect the electronic structure, and consequently, the reactivity and spectral properties of the molecule. For instance, polar solvents are expected to stabilize charge-separated states. In 2-aminopyridine derivatives, the pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor.

Electronic Spectra: The absorption and emission spectra of the compound are likely to exhibit solvatochromism. In polar protic solvents, the formation of hydrogen bonds with the pyridine nitrogen and the amino group can lead to shifts in the absorption and fluorescence maxima. researchgate.netresearchgate.net Theoretical studies on related compounds have shown that increasing solvent polarity can lead to a red shift (bathochromic shift) in the π-π* transitions. jlu.edu.cn

Tautomerism: 2-Aminopyridines can exist in equilibrium with their imino tautomer (1,2-dihydro-2-iminopyridine). The position of this equilibrium can be influenced by the solvent. Polar solvents, particularly those capable of hydrogen bonding, can stabilize one tautomer over the other. DFT calculations can be used to predict the relative energies of the tautomers in different solvent environments. researchgate.net

Table 3: Predicted Solvent Effects on Molecular Properties

| Property | Solvent Type | Predicted Effect |

|---|---|---|

| UV-Vis Absorption | Polar Protic | Red shift in π-π* transition due to hydrogen bonding and stabilization of the excited state. |

| UV-Vis Absorption | Aprotic Polar | Moderate shift depending on the solvent's dielectric constant. |

| Tautomeric Equilibrium | Polar/Protic | May shift the equilibrium towards the more polar tautomer. |

| Dipole Moment | Polar | Increase in the calculated dipole moment due to solute-solvent interactions. |

These predictions are based on general principles and studies of similar molecules.

Structure-Property Relationship (SPR) Studies (Purely Chemical/Electronic)

Quantitative Structure-Activity Relationship (QSAR) models, which are a form of SPR, have been developed for various 2-aminopyridine derivatives, often in the context of their biological activity. nih.govresearchgate.net These studies typically use a range of molecular descriptors to build a predictive model. While not directly focused on the present compound, these studies highlight the importance of electronic, steric, and hydrophobic parameters.

Key Electronic Descriptors:

Polarizability: This descriptor relates to how easily the electron cloud of the molecule can be distorted by an external electric field. The presence of the extended π-system from the vinyl group and the pyridine ring suggests a relatively high polarizability.

Electrostatic Potential: Maps of the electrostatic potential can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing a visual guide to its reactivity. mdpi.com For 5-(prop-1-en-2-yl)pyridin-2-amine, the most electron-rich areas are expected to be around the pyridine nitrogen and the amino group.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-(Prop-1-en-2-yl)pyridin-2-amine |

| 2-Aminopyridine |

Strategic Utility of 5 Prop 1 En 2 Yl Pyridin 2 Amine As a Chemical Synthon and Precursor

Building Block for Complex Organic Molecules

5-(Prop-1-en-2-yl)pyridin-2-amine is a key starting material for the creation of more intricate organic structures. Its utility as a versatile small molecule scaffold is well-recognized in the chemical community. cymitquimica.com

Precursor to Fused Heterocyclic Systems (e.g., Imidazopyridines)

The 2-aminopyridine (B139424) moiety within 5-(prop-1-en-2-yl)pyridin-2-amine makes it an ideal precursor for the synthesis of fused heterocyclic systems, most notably imidazopyridines. nih.govresearchgate.net Imidazo[1,2-a]pyridines, in particular, are a significant class of nitrogen-containing fused heterocycles that are readily accessible from 2-aminopyridine derivatives. nih.govresearchgate.netorganic-chemistry.org

The general synthesis of imidazo[1,2-a]pyridines often involves the reaction of a 2-aminopyridine with an α-haloketone, a process known as the Chichibabin reaction. e3s-conferences.org More contemporary methods include copper-catalyzed reactions and multi-component reactions that offer high efficiency and broad substrate scope. researchgate.netnih.gov For instance, a novel and simple NaIO4/TBHP-promoted (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of C3-carbonylated imidazo[1,2-a]pyridines. nih.gov These synthetic strategies highlight the importance of the 2-aminopyridine core in constructing these bicyclic systems.

The resulting imidazopyridine scaffolds are of great interest due to their prevalence in medicinally important compounds. researchgate.netrsc.org

Scaffold for Multi-substituted Pyridine (B92270) Derivatives

The pyridine ring of 5-(prop-1-en-2-yl)pyridin-2-amine serves as a fundamental scaffold for the synthesis of a variety of multi-substituted pyridine derivatives. rsc.orgresearchgate.net The existing amine and alkenyl groups can direct further substitutions or be modified to introduce new functionalities onto the pyridine core.

Various synthetic methodologies are employed to create substituted pyridines, including transition metal-catalyzed cross-coupling reactions and multi-component reactions. nih.govacs.org These methods allow for the precise installation of different functional groups at various positions on the pyridine ring, leading to a diverse library of compounds. The development of novel catalysts and synthetic strategies continues to expand the possibilities for creating functionalized pyridines from simple precursors. researchgate.netnih.gov

The ability to generate a wide array of substituted pyridine derivatives is crucial for applications in medicinal chemistry, agrochemicals, and materials science. rsc.orgresearchgate.net

Intermediate in Multi-step Organic Syntheses

Beyond its direct use as a building block, 5-(prop-1-en-2-yl)pyridin-2-amine can function as a key intermediate in complex, multi-step organic syntheses. The reactive sites on the molecule—the amino group, the double bond, and the pyridine ring itself—can be sequentially or selectively manipulated to build up more elaborate molecular architectures.

For example, the amino group can be acylated, alkylated, or used to form other nitrogen-containing functional groups. The prop-1-en-2-yl group can undergo various addition reactions or be cleaved to introduce other functionalities. The pyridine ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

This step-wise modification allows for the construction of complex target molecules that may not be accessible through more direct routes. The principles of multi-step synthesis, involving the careful planning of reaction sequences and the use of protecting groups, are essential for leveraging the full potential of intermediates like 5-(prop-1-en-2-yl)pyridin-2-amine.

Applications in Materials Chemistry

The unique electronic and structural features of 5-(prop-1-en-2-yl)pyridin-2-amine also make it a promising candidate for applications in the field of materials chemistry.

Monomer in Polymer Synthesis (e.g., conductive polymers, functional materials)